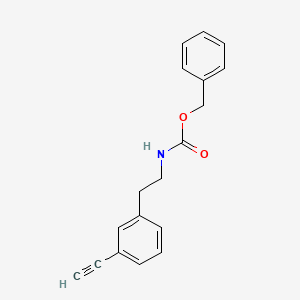
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation involves the use of boron reagents, which are tailored for specific coupling conditions .
Chemical Reactions Analysis
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidin-4-one: Known for its various biological activities, including analgesic and antiviral properties.
1,4-Disubstituted Piperidines: These compounds have shown high selectivity for resistant Plasmodium falciparum.
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H20N4/c1-10-2-4-14(5-3-10)6-7-15-9-11(12)8-13-15/h8-10H,2-7,12H2,1H3 |
InChI Key |
ZBVNXEQGTJZRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


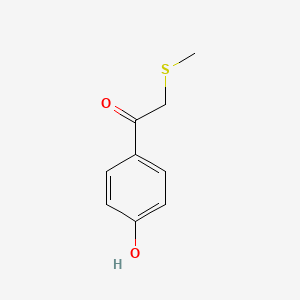
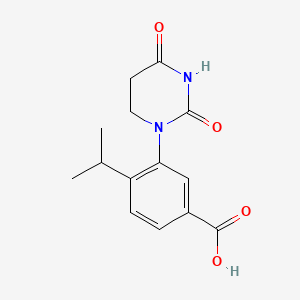
![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
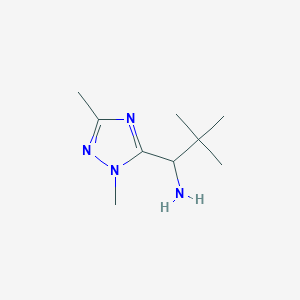
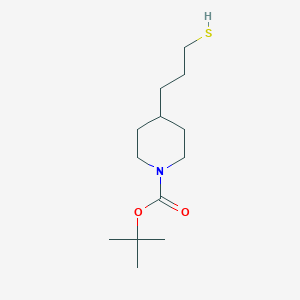
![N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride](/img/structure/B13486098.png)
![4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid](/img/structure/B13486102.png)
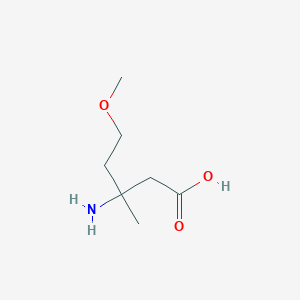
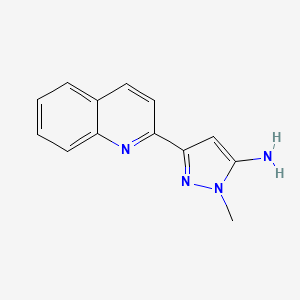
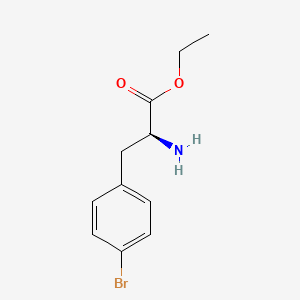
![tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13486117.png)
![1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13486124.png)
![2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde](/img/structure/B13486129.png)
